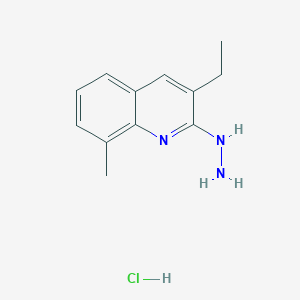
9-alpha-Ribofuranosyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-alpha-Ribofuranosyladenine: is a purine nucleoside analog, which means it is a compound that mimics the structure of naturally occurring nucleosides. It consists of a ribofuranose sugar attached to adenine, a purine base. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 9-alpha-Ribofuranosyladenine typically involves the use of 5-O-benzoyl-D-ribofuranosyl bromide 2,3-cyclic carbonate as a key intermediate. This intermediate undergoes a series of reactions, including condensation with adenine, to form the desired nucleoside . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the glycosidic bond between the ribofuranose and adenine.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions:
9-alpha-Ribofuranosyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the ribofuranose or adenine moieties.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ribofuranose ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ribofuranosyladenine derivatives with altered functional groups, while substitution reactions can introduce new substituents onto the ribofuranose ring .
Aplicaciones Científicas De Investigación
9-alpha-Ribofuranosyladenine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and oligonucleotides.
Biology: The compound is studied for its role in cellular processes, particularly in DNA and RNA synthesis.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain cancers and viral infections. .
Mecanismo De Acción
The mechanism of action of 9-alpha-Ribofuranosyladenine involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleoside metabolism, such as adenosine deaminase and adenosine kinase, disrupting their normal function and leading to cytotoxic effects .
Comparación Con Compuestos Similares
9-beta-D-Arabinofuranosyladenine (Vidarabine): Another purine nucleoside analog with antiviral and antitumor activities.
Deoxyadenosine: A deoxyribonucleoside involved in DNA synthesis.
Uniqueness:
9-alpha-Ribofuranosyladenine is unique due to its specific configuration and the presence of the ribofuranose sugar, which distinguishes it from other nucleoside analogs. Its ability to inhibit DNA synthesis and induce apoptosis makes it particularly valuable in cancer research and therapy .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10+/m0/s1 |
Clave InChI |
OIRDTQYFTABQOQ-SXVXDFOESA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


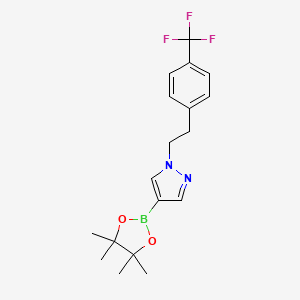



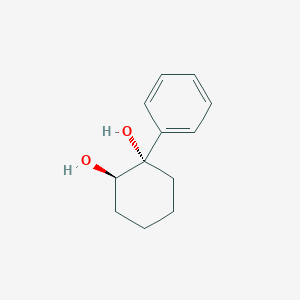
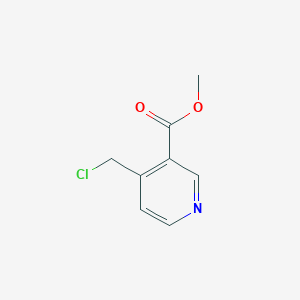

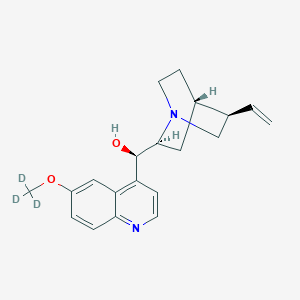

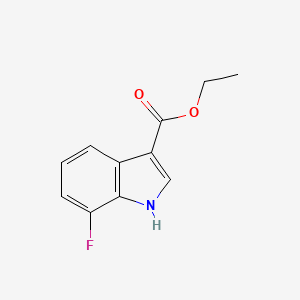

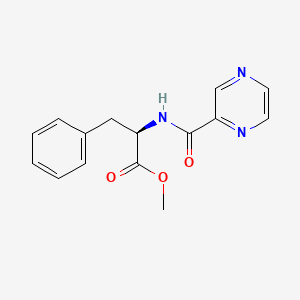
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
